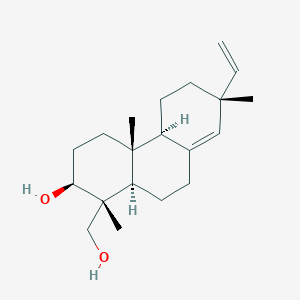
Lactoferricin B, fragment 4-14 trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactoferricin B is a broad-spectrum antimicrobial peptide (AMP) that is generated by the enzymatic digestion of lactoferrin. Lactoferricin B is derived from bovine lactoferrin. Lactoferricin B has activity against gram-positive and gram-negative bacteria, yeasts and filamentous fungi. It has shown immunomodulatory activity and antitumor activity.
科学的研究の応用
DNA Damage Reduction
Lactoferricin B, specifically its fragment 4-14, has been shown to reduce DNA damage in human colon cancer cells. It achieves this by slowing down the S phase of the cell cycle, leading to increased DNA repair. This effect was particularly evident when cells were exposed to ultraviolet light, as lactoferricin B treatment significantly reduced DNA strand breaks. The treatment also modulated the expression of proteins involved in cell cycle regulation and DNA replication, contributing to decreased cell death and enhanced DNA synthesis activity (Freiburghaus et al., 2012).
Antimicrobial Properties
Lactoferricin B is known for its potent antimicrobial properties. Derived from lactoferrin, it exhibits a broad-spectrum bactericidal effect against various bacteria and Candida albicans, though some species like Proteus spp. and Pseudomonas cepacia show resistance. The peptide's antimicrobial activity is influenced by factors like ionic strength, pH, and the presence of other substances like milk or mucin. These insights suggest potential applications in controlling microbial growth, but also highlight the challenges in translating this efficacy to in vivo conditions (Jones et al., 1994).
Antibacterial Mechanism
Investigations into the antibacterial mechanism of lactoferricin B reveal that its cell-binding properties are crucial. Lactoferricin B binds rapidly to the surface of bacteria like Escherichia coli and Bacillus subtilis, consistent with its rapid bactericidal action. The peptide's interaction with the bacterial cell surface appears to disrupt normal permeability functions of the cytoplasmic membrane, leading to bacterial death. This binding is influenced by the presence of ions such as Mg2+ or Ca2+, which can reduce its effectiveness (Bellamy et al., 1993).
Cancer Therapy Applications
In addition to its antimicrobial effects, lactoferricin B has demonstrated potential in cancer therapy. Studies show that lactoferricin B induces apoptosis in human colorectal cancer cells (HT-29) but not in normal intestinal cells. This specificity suggests a potential application in targeted cancer therapy. The peptide activates various signaling pathways, including p53, apoptosis, and angiopoietin signaling, critical in tumor suppression. The differential activation of these pathways by lactoferricin B and its derivatives points to a complex mechanism of antitumor activity (Jiang & Lönnerdal, 2017).
特性
分子式 |
C70H113N25O13S |
|---|---|
分子量 |
1544.87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-2,3,3-trideuterio-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride](/img/structure/B1151771.png)
![Disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate](/img/structure/B1151772.png)
![(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B1151775.png)
![(9S)-9-acetyl-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151776.png)
